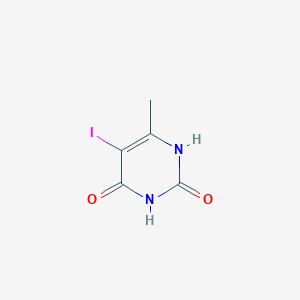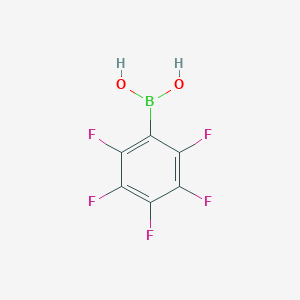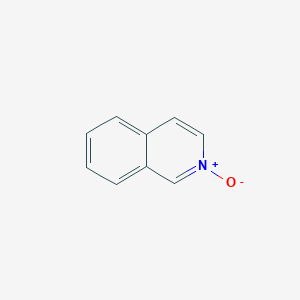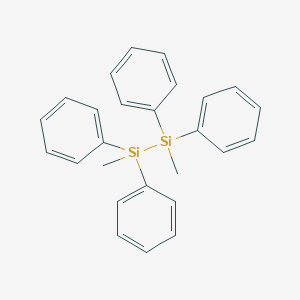
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Overview
Description
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a useful research compound. Its molecular formula is C26H26Si2 and its molecular weight is 394.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis : Baxter, Mislow, and Blount (1980) studied the stereochemistry of 1,1,2,2-tetraphenyldisilane and similar compounds. They found a preference for the anti conformation in these disilanes, contrasting with the gauche preference of 1,1,2,2-tetraalkyldisilanes (Baxter, Mislow, & Blount, 1980).
As a Radical Reagent : Yamazaki et al. (1998) and (1999) explored the reactivity of 1,1,2,2-tetraphenyldisilane as a radical reagent in various reactions. They reported moderate to good reactivities for reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases (Yamazaki, Togo, Matsubayashi, & Yokoyama, 1998); (Yamazaki, Togo, Matsubayashi, & Yokoyama, 1999).
Improved Synthesis and Crystal Structure Analyses : Tacke et al. (2002) reported on the improved synthesis of 1,1,2,2-Tetraphenyldisilane-1,2-diol, providing insights into its structure through X-ray diffraction (Tacke, Heermann, Penka, Richter, & Wagner, 2002).
Reactions with Alkynes : Tanabe, Yumoto, and Osakada (2012) described the reaction of 1,1,2,2-tetraphenyldisilane with an alkyne, leading to the formation of a fluorescent disilane (Tanabe, Yumoto, & Osakada, 2012).
Reaction with Silyl Enol Ethers : Fleming, Roberts, and Smith (1998) studied the reaction of phenyldimethylsilyllithium, formed from 1,1,2,2-tetramethyl-1,2-diphenyldisilane, with silyl enol ethers, revealing aspects of its reactivity and potential applications (Fleming, Roberts, & Smith, 1998).
In Magnetic Interaction Studies : Doi et al. (1993) investigated the magnetic interaction between two triplet nitrene units through compounds including 1,2-diphenyldisilane, providing insights into its magnetic properties (Doi, Ichimura, Koga, & Iwamura, 1993).
In Anti-Estrogen Synthesis : Hartmann et al. (1980) synthesized and evaluated 1,1,2,2-tetraalkyl-1,2-diphenylethanes, including a variant of tetraphenyldisilane, for their anti-estrogenic properties and mammary tumor inhibiting activity (Hartmann, Kranzfelder, von Angerer, & Schönenberger, 1980).
In Preparation of Hexasubstituted Disilanes : Gilman et al. (1968) provided methods for the preparation of various hexasubstituted disilanes, including derivatives of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, contributing to the understanding of their synthesis (Gilman, Shiina, Aoki, Gaj, Wittenberg, & Brennan, 1968).
Safety and Hazards
“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is classified under GHS07 . It has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
This compound is a type of disilane, which are molecules containing two silicon atoms. Disilanes are often used in the field of organic synthesis, particularly in the formation of silicon-carbon bonds .
Mode of Action
As a disilane, it may participate in reactions that involve the formation or cleavage of silicon-silicon or silicon-carbon bonds .
Properties
IUPAC Name |
methyl-[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZRJYXUMDPPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061578 | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-76-5 | |
| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyltetraphenyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane in material science?
A1: Research suggests this compound could be a valuable precursor in silicon carbide (SiC) thin film deposition. A study explored its use in a fluidized/packed bed chemical vapor deposition (CVD) process []. The research focused on characterizing the compound's thermal properties for CVD and demonstrated its potential for SiC synthesis.
Q2: How does this compound behave in chemical reactions with hydrazines?
A2: this compound acts as an oxidizing agent in reactions with hydrazines, facilitating their conversion into 2-tetrazenes [, ]. This reaction highlights the compound's ability to participate in redox processes and its potential utility in synthesizing nitrogen-containing compounds.
Q3: Has this compound been explored as a catalyst?
A3: Yes, research has explored its catalytic activity in esterification reactions. A study demonstrated its effectiveness in catalyzing the esterification of stearic acid with methanol and 2-propanol to produce methyl stearate and isopropyl stearate, respectively []. The reaction was conducted at 100°C for 10 hours, achieving yields of 86.1% and 67.5% for methyl stearate and isopropyl stearate, respectively. This suggests the compound's potential as a catalyst in organic synthesis.
Q4: What is the significance of the "counterattack reagent" characteristic of this compound?
A4: The term "counterattack reagent" refers to the compound's ability to react with nucleophiles in a way that leads to the displacement of a leaving group attached to silicon. This property is valuable in synthesizing polysilylated hydrazines [, ]. The silicon-silicon bond in this compound can be cleaved by nucleophilic attack, enabling the introduction of multiple silyl groups onto a hydrazine molecule. This methodology expands the possibilities for synthesizing complex hydrazine derivatives with tailored properties.
Q5: What spectroscopic techniques were used to characterize the products of the esterification reaction catalyzed by this compound?
A5: The products of the esterification reaction, methyl stearate and isopropyl stearate, were characterized using Fourier-transform infrared spectroscopy (FT-IR), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy []. These analytical techniques provided complementary information about the chemical structure and purity of the synthesized esters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



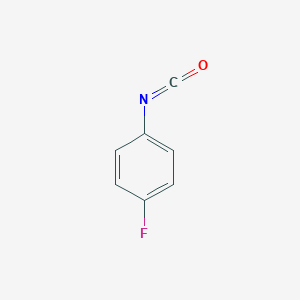





![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
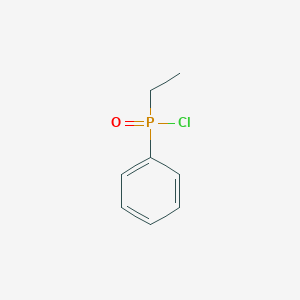

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
